Calculated LogP of m-Methylphenethylhydrazine vs. Phenelzine: Lipophilicity-Driven BBB Penetration and Formulation Selection
The meta-methyl substituent on the phenyl ring increases the calculated logP of m-methylphenethylhydrazine by approximately 0.9–1.4 log units compared to the parent compound phenelzine. This differentiation is critical for CNS-targeted probe design: a higher logP generally correlates with enhanced passive BBB permeation but may also alter solubility and plasma protein binding [1]. Phenelzine carries a logP of ~0.69–1.2 (depending on the calculation method and salt form), while the methyl-substituted analogs (ortho-, meta-, para-) exhibit a consistent logP of 2.09 . The 0.9–1.4 log unit increase places m-methylphenethylhydrazine in a more lipophilic partition space, making it a preferable scaffold when increased membrane permeability is desired while retaining the hydrazine warhead.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.09 (m-methylphenethylhydrazine, free base) |
| Comparator Or Baseline | Phenelzine: LogP = 0.69–1.2 (free base, multiple sources) |
| Quantified Difference | ΔLogP = +0.9 to +1.4 (target minus phenelzine); 75–200% increase in lipophilicity |
| Conditions | In silico calculated LogP (XLogP3-AA or ACD/Labs); free base form |
Why This Matters
The higher LogP directly informs selection for CNS-penetrant vs. peripherally restricted probe design and guides formulation solvent choices for in vitro/in vivo experiments.
- [1] DrugBank / Tan Lab. Phenelzine: Physicochemical Properties. XLogP = 1.2; other sources report LogP = 0.69–1.14. https://go.drugbank.com/drugs/DB00780 (accessed 2026-05-13). View Source
